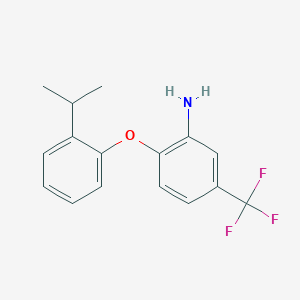
2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline
Overview
Description
“4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C16H16F3NO and a molecular weight of 295.30 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC©C1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F .Scientific Research Applications
Ortho-Effect in Related Compounds
Research has explored the synthesis and properties of compounds related to 2-(2-Isopropylphenoxy)-5-(trifluoromethyl)aniline, such as 2-amino- and 2-methylamino-benzylidyne trifluorides. These studies focus on the steric factors and intramolecular hydrogen bonding, which are relevant to understanding the behavior of this compound and similar compounds (Grocock, Hallas, Hepworth, Hudson, & Ibbitson, 1971).
Pesticide Synthesis
A synthetic process for novel pesticides like Bistrifluron involves the use of derivatives, including 3,5-bis-(trifluoromethyl)aniline, closely related to this compound. This highlights its potential role in the development of effective agrochemicals (Liu An-chan, 2015).
Catalysis in Chemical Synthesis
The compound is also useful in catalysis, particularly in Ruthenium(II)-catalyzed reactions for the synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating its utility in diverse chemical syntheses (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021).
Electron Transport Materials
In electrophotography, derivatives like N-(Nitrofluorenylidene)anilines, which include 2-trifluoromethyl derivatives, have been investigated for their high compatibility with polycarbonate and properties as electron transport materials. This application suggests potential electronic or photonic uses for this compound (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).
CO2 Reduction Catalysts
Research on rhenium(I) fac-tricarbonyl complexes, where aniline derivatives are used in the second coordination sphere, demonstrates their role in enhancing electrochemical CO2 reduction. This suggests potential applications in environmental chemistry and green technology (Talukdar, Sinha Roy, Amatya, Sleeper, Le Maguerès, & Jurss, 2020).
Isoxazole and Pyrazole Formation
The reactivity of trifluoromethyl-substituted anilines, including compounds similar to this compound, has been explored in the formation of isoxazole and pyrazole compounds, indicating its significance in heterocyclic chemistry (Strekowski & Lin, 1997).
Synthesis of Electroactive Polymers
Studies have also looked into the use of aniline derivatives for the synthesis of novel electroactive polymers, potentially applicable in advanced material science and electronics (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)12-5-3-4-6-14(12)21-15-8-7-11(9-13(15)20)16(17,18)19/h3-10H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHASAJMVMGQJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3173047.png)
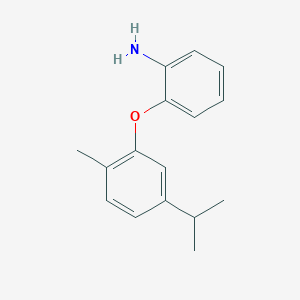

![N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3173059.png)
![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3173062.png)
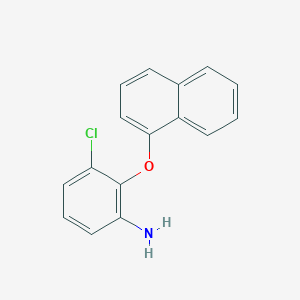
![2-[3-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B3173099.png)
![2-([1,1'-Biphenyl]-4-yloxy)-5-chloroaniline](/img/structure/B3173106.png)

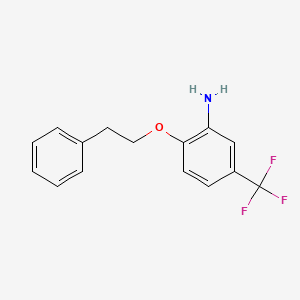

![2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3173134.png)
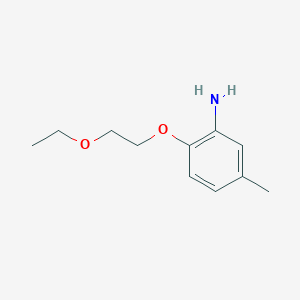
![N-[2-(2-Amino-4-methylphenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3173148.png)